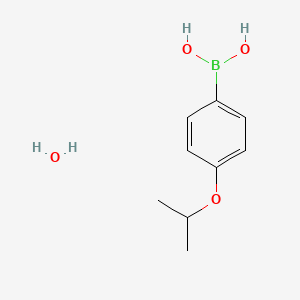

4-Isopropoxyphenylboronic acid, hydrate

Description

BenchChem offers high-quality 4-Isopropoxyphenylboronic acid, hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxyphenylboronic acid, hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-64-2 | |

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Isopropoxyphenylboronic Acid, Hydrate

Introduction: The Versatility of a Substituted Phenylboronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile and indispensable building blocks. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role in the construction of complex molecular architectures. Among these, 4-Isopropoxyphenylboronic acid and its hydrated form have garnered significant attention. The presence of the isopropoxy group at the para-position subtly modulates the electronic properties of the phenyl ring, enhancing its utility in a variety of synthetic transformations. This guide provides an in-depth exploration of 4-Isopropoxyphenylboronic acid, hydrate, offering technical insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, and pivotal applications, with a focus on the causality behind experimental choices and the principles of robust methodology.

PART 1: Chemical and Physical Identity

A critical aspect of working with any chemical reagent is a precise understanding of its identity. 4-Isopropoxyphenylboronic acid can exist in both anhydrous and hydrated forms, which have distinct CAS numbers and molecular weights. The presence of water molecules in the crystal lattice can affect solubility, stability, and reactivity.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | 4-Isopropoxyphenylboronic acid, hydrate | 4-Isopropoxyphenylboronic acid (Anhydrous) |

| CAS Number | 1256355-64-2 | 153624-46-5 |

| Molecular Formula | C₉H₁₅BO₄ | C₉H₁₃BO₃ |

| Molecular Weight | 198.02 g/mol | 180.01 g/mol |

| IUPAC Name | [4-(propan-2-yloxy)phenyl]boronic acid;hydrate | [4-(propan-2-yloxy)phenyl]boronic acid |

| Synonyms | 4-(Propan-2-yloxy)benzeneboronic acid hydrate | p-Isopropoxyphenylboronic acid |

| Appearance | White to off-white or light tan powder | White to off-white powder |

| Melting Point | Not specified (hydrate) | 150-154 °C |

| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol |

The choice between the hydrated and anhydrous form depends on the specific reaction conditions. For reactions sensitive to water, the anhydrous form is required, and appropriate drying procedures or anhydrous storage conditions must be maintained.[2][3] In many applications, such as aqueous Suzuki-Miyaura couplings, the hydrate can be used directly.

PART 2: Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field, with the most common methods involving the borylation of an organometallic intermediate. The following protocol describes a robust and widely applicable method for the synthesis of 4-Isopropoxyphenylboronic acid, adapted from established procedures for analogous compounds.[1][3][4] The logical flow of this synthesis is depicted below.

Figure 1: General workflow for the synthesis of 4-Isopropoxyphenylboronic acid.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis from 1-bromo-4-isopropoxybenzene. The causality for key steps is explained to ensure a self-validating and reproducible procedure.

Materials:

-

1-Bromo-4-isopropoxybenzene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation (Self-Validating Step: Initiation):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a single crystal of iodine. The disappearance of the iodine color upon gentle heating is a visual confirmation that the magnesium surface is activated for reaction.

-

Add a small portion of a solution of 1-bromo-4-isopropoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle warming. A successful initiation is marked by the spontaneous refluxing of the solvent. This is a critical control point; if the reaction does not start, the subsequent addition of the aryl bromide will not yield the desired product.

-

Once initiated, add the remaining 1-bromo-4-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete consumption of the starting material.

-

-

Borylation (Causality: Preventing Over-addition):

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (2.0 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to prevent the highly reactive Grignard reagent from adding more than once to the boron center, which would lead to undesired byproducts.

-

Transfer the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

-

-

Hydrolysis and Work-up (Self-Validating Step: pH Control):

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. The pH should be adjusted to ~1-2 to ensure complete hydrolysis of the boronic ester and to protonate the boronic acid, aiding in its separation.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 4-Isopropoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and acetone or toluene/hexanes, to yield a white crystalline solid.

-

PART 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Results for 4-Isopropoxyphenylboronic acid |

| ¹H NMR | (DMSO-d₆, 500 MHz) δ (ppm): ~7.70 (d, 2H, Ar-H ortho to B), ~6.90 (d, 2H, Ar-H meta to B), ~4.60 (septet, 1H, -CH(CH₃)₂), ~1.25 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | (DMSO-d₆, 125 MHz) δ (ppm): ~160 (C-O), ~136 (Ar-C), ~115 (Ar-C), ~70 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂). Note: The carbon atom directly attached to boron is often not observed or is very broad due to quadrupolar relaxation.[5] |

| HPLC | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is suitable for purity analysis.[6][7][8] Detection can be performed using a UV detector at ~254 nm. |

| GC-MS | Gas chromatography can be used, but derivatization is often required to increase volatility and prevent on-column degradation. It is particularly useful for differentiating the boronic acid from its cyclic anhydride (boroxine).[9] |

Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 4-Isopropoxyphenylboronic acid.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the boronic acid in a 1:1 mixture of acetonitrile and water.

PART 4: Applications in Drug Discovery and Development

The true value of 4-Isopropoxyphenylboronic acid lies in its application as a key intermediate in the synthesis of biologically active molecules. Its structure is found in several compounds investigated for various therapeutic areas.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of 4-Isopropoxyphenylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.[10][11]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of COX-2 Inhibitors

4-Isopropoxyphenylboronic acid has been utilized as a key building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] For instance, analogues of Rofecoxib, a well-known COX-2 inhibitor, can be synthesized using this boronic acid to introduce the 4-isopropoxyphenyl moiety.[7][12][13][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of 4-Isopropoxyphenylboronic acid with an aryl bromide.

Materials:

-

Aryl Bromide (e.g., 1-bromo-2-nitrobenzene) (1.0 eq)

-

4-Isopropoxyphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

-

Reaction Setup (Self-Validating Step: Inert Atmosphere):

-

To a round-bottom flask, add the aryl bromide, 4-isopropoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Add the palladium catalyst and ligand, followed by the degassed solvent mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

PART 5: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the quality and ensuring the safety of boronic acids.

-

Safety: 4-Isopropoxyphenylboronic acid is generally considered an irritant. It may cause skin, eye, and respiratory irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, especially upon heating. The hydrated form is generally more stable against this process under ambient conditions. For long-term storage, refrigeration is recommended.

Conclusion

4-Isopropoxyphenylboronic acid, particularly in its hydrated form, is a high-value reagent for chemical synthesis. Its utility is most profoundly demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which has become a staple in the pharmaceutical industry for constructing biaryl scaffolds found in numerous drug candidates, including selective COX-2 inhibitors. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as detailed in this guide, empowers researchers to employ this building block with confidence and precision, paving the way for innovations in drug discovery and materials science.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 15, 2026, from [Link]

-

Manivannan, E., & Chaturvedi, S. C. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1549–1576. [Link]

-

ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions with 4-methoxyphenylboronic acid (2) catalyzed by the phosphine ligand-free Pd(OAc)2. Retrieved January 15, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Retrieved January 15, 2026, from [Link]

-

Al-Saeed, F. A., El-Brollosy, N. R., & Aboutaleb, N. S. (2020). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Medicinal Chemistry Research, 29(10), 1757–1769. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]

-

Al-Ostath, A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 12345. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.

-

Oreate AI Blog. (2025). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts (with respect to TMS) of 3BrPBA with DFT (B3LYP 6-311++G(d,p)) method in DMSO. Retrieved January 15, 2026, from [Link]

-

Chemistry For Everyone. (2025, August 12). What Is The Difference Between Anhydrous And Hydrated Forms Of A Compound? [Video]. YouTube. Retrieved January 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved January 15, 2026, from [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

van der Veen, S., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1418, 78-85. [Link]

-

Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved January 15, 2026, from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved January 15, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Scholars@Duke publication: Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone), a selective and orally active inhibitor of cyclooxygenase-2 [scholars.duke.edu]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. 4-Isopropoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 4-Isopropoxyphenylboronic Acid, Hydrate: Properties, Applications, and Protocols

Abstract

4-Isopropoxyphenylboronic acid and its hydrated form are versatile reagents crucial to modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has made them indispensable for the construction of complex biaryl structures. This guide provides an in-depth analysis of the compound's core physicochemical properties, with a specific focus on the implications of its hydration state for molecular weight calculations, stability, and reactivity. We present detailed, field-tested protocols for characterization and application in Suzuki-Miyaura coupling, alongside a mechanistic exploration of its role in carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource.

Core Compound Analysis: 4-Isopropoxyphenylboronic Acid

4-Isopropoxyphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)_2) and an isopropoxy group (-OCH(CH_3)_2). This structure makes it a valuable partner in a wide array of chemical transformations.

The Critical Role of Hydration and Molecular Weight

A pivotal and often overlooked aspect of working with phenylboronic acids is their tendency to exist as hydrates. This occurs through the interaction of water molecules with the boronic acid moiety. The presence of water has a direct and significant impact on the compound's molecular weight, which is a critical parameter for accurate stoichiometric calculations in chemical reactions.

The anhydrous form of 4-Isopropoxyphenylboronic acid possesses the following properties:

However, boronic acids can form stable hydrates. While the exact degree of hydration can vary, it fundamentally alters the formula and mass. For instance, a monohydrate would have a molecular formula of C₉H₁₃BO₃ · H₂O and a molecular weight of 198.02 g/mol .

It is crucial for researchers to verify the hydration state of their material, as using the anhydrous molecular weight for a hydrated sample will lead to significant errors in reagent molarity, potentially impacting reaction yield and purity.

Physicochemical Properties

A summary of the key quantitative data for the anhydrous compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 153624-46-5 | [1][2] |

| Molecular Formula | C₉H₁₃BO₃ | [1] |

| Molecular Weight | 180.01 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 150 - 154 °C | [1][3][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa (Predicted) | 8.78 ± 0.17 | [3] |

Applications in Synthetic Chemistry

The primary application of 4-Isopropoxyphenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for linking aromatic rings.[5]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like 4-isopropoxyphenylboronic acid) with an organic halide or triflate.[6] The isopropoxy group on the phenyl ring enhances the compound's reactivity and solubility, making it a highly effective reagent.[1][2]

The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.[5][7][6]

The catalytic cycle consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (Ar-X), forming a Pd(II) complex.[5][7][6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[7][8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5][7][6]

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Adherence to validated protocols is essential for reproducible and successful outcomes. The following sections provide step-by-step methodologies for the characterization and use of 4-Isopropoxyphenylboronic acid.

Protocol 1: Determination of Hydration State via Karl Fischer Titration

Causality: The precise molar quantity of the boronic acid is paramount for achieving optimal reaction stoichiometry. Karl Fischer titration is the gold standard for accurately quantifying water content in a solid sample, thereby allowing for the calculation of the correct molecular weight to be used.

Methodology:

-

Instrument Setup: Calibrate the Karl Fischer titrator according to the manufacturer's instructions using a certified water standard.

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the 4-Isopropoxyphenylboronic acid sample into a clean, dry titration vessel.

-

Titration: Start the titration process. The reagent will react stoichiometrically with the water present in the sample.

-

Calculation: The instrument will report the water content as a percentage of the total mass.

-

Molecular Weight Adjustment:

-

Let %H₂O be the percentage of water from the titration.

-

Calculate the number of moles of water (n_water) per mole of anhydrous compound (n_anhydrous): n_water / n_anhydrous = (%H₂O / MW_water) / ((100 - %H₂O) / MW_anhydrous)

-

The result gives the hydration number (e.g., a value near 1.0 suggests a monohydrate).

-

The corrected molecular weight for use in reaction calculations is: MW_corrected = MW_anhydrous / (1 - (%H₂O / 100))

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol provides a robust and widely applicable starting point for the coupling of 4-Isopropoxyphenylboronic acid with a generic aryl bromide. The choice of catalyst, base, and solvent system is critical for facilitating the catalytic cycle efficiently and minimizing side reactions.[7] A mixture of an organic solvent and water is often used, as water can play a beneficial role in the transmetalation step.[7]

Materials:

-

Aryl bromide (1.0 equiv)

-

4-Isopropoxyphenylboronic acid, hydrate (1.2 equiv, molarity based on corrected MW)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Caption: Figure 2: Experimental Workflow for Suzuki Coupling

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 4-Isopropoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). The mixture may change color.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

4-Isopropoxyphenylboronic acid is a cornerstone reagent for the synthesis of complex organic molecules. A thorough understanding of its properties, particularly the impact of hydration on its molecular weight, is fundamental to its successful application. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling the precise and effective use of this compound in Suzuki-Miyaura cross-coupling and other synthetic endeavors. Rigorous characterization and adherence to validated procedures, as outlined herein, will ensure reproducible and high-quality results in the laboratory.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Isopropoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]

- 4. 153624-46-5 CAS MSDS (4-Isopropoxylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 4-Isopropoxyphenylboronic Acid, Hydrate: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 4-Isopropoxyphenylboronic acid, hydrate, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These compounds offer a remarkable balance of stability, low toxicity, and high reactivity, making them indispensable tools for the formation of carbon-carbon bonds.[1] Among the vast library of available boronic acids, 4-Isopropoxyphenylboronic acid has emerged as a particularly valuable building block for the synthesis of complex organic molecules, especially in the pharmaceutical and materials science sectors.[2][3] Its hydrated form is often supplied to enhance stability during storage.

Core Chemical and Physical Properties

A critical aspect for any researcher is a thorough understanding of a reagent's fundamental properties. 4-Isopropoxyphenylboronic acid is commercially available in both anhydrous and hydrated forms. While detailed experimental data for the hydrate is less common in the literature, we can compile and compare the known properties. The presence of water molecules in the hydrate can influence physical properties such as melting point, solubility, and stability.[4][5]

| Property | 4-Isopropoxyphenylboronic Acid (Anhydrous) | 4-Isopropoxyphenylboronic Acid, Hydrate |

| CAS Number | 153624-46-5[6] | 1256355-64-2[7] |

| Molecular Formula | C₉H₁₃BO₃[6] | C₉H₁₅BO₄ |

| Molecular Weight | 180.01 g/mol [6] | 198.02 g/mol |

| Appearance | White to off-white or light tan powder[8] | White to off-white crystalline solid |

| Melting Point | 150-154 °C[8] | Data not consistently available; may differ from anhydrous form. |

| Solubility | Slightly soluble in DMSO and Methanol.[8] Phenylboronic acids generally show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9][10] | Expected to have altered solubility profiles, potentially higher in polar protic solvents.[4] |

| pKa | 8.78 ± 0.17 (Predicted)[8] | Not specified, but likely similar in solution. |

| Storage | Keep in a dark place, sealed in dry, room temperature.[8] | 2-8°C[11] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of chemical reagents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of 4-Isopropoxyphenylboronic acid would characteristically show signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The chemical shifts and coupling patterns are consistent with the substituted phenyl ring.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorptions for O-H stretching of the boronic acid group (a broad band), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and B-O stretching.[12]

Chemical Reactivity and Mechanistic Insights

The utility of 4-Isopropoxyphenylboronic acid, hydrate, lies in its reactivity, which is dominated by the boronic acid functionality and influenced by the isopropoxy substituent.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. The 4-isopropoxy group is an electron-donating group, which can influence the electronic properties of the phenyl ring and potentially affect the reaction kinetics.[6]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Below is a visualization of this catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Synthetic Applications

Beyond the Suzuki-Miyaura coupling, boronic acids participate in a variety of other transformations, including:

-

Chan-Lam Coupling : Formation of carbon-heteroatom bonds (C-N, C-O, C-S).

-

Petasis Reaction : A multicomponent reaction to form allylic amines.

-

Protection of Diols : The reversible formation of boronate esters with diols allows for their use as protecting groups.[14]

Applications in Drug Development and Materials Science

The 4-isopropoxyphenyl moiety is a common structural motif in biologically active compounds. The use of 4-Isopropoxyphenylboronic acid allows for the efficient incorporation of this fragment into potential drug candidates.[15] It has been utilized in the synthesis of compounds targeting a range of diseases.[3] In materials science, this boronic acid can be used to create advanced polymers and other materials with tailored electronic and physical properties.[3]

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

The following is a representative, field-tested protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 4-Isopropoxyphenylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol)

-

4-Isopropoxyphenylboronic acid, hydrate (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-Isopropoxyphenylboronic acid, hydrate, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

-

Add the catalyst solution to the reaction vessel via syringe.

-

Add the remaining 1,4-dioxane and water to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

This protocol serves as a general guideline and may require optimization for specific substrates. The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction outcome.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Identification : 4-Isopropoxyphenylboronic acid may cause skin, eye, and respiratory irritation.[16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage : Store 4-Isopropoxyphenylboronic acid, hydrate, at 2-8°C in a tightly sealed container in a dry and well-ventilated place.[11] The anhydrous form should be kept in a dark, dry place at room temperature.[8] Boronic acids can be prone to dehydration to form boroxines, and proper storage is crucial to maintain their integrity.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-Isopropoxyphenylboronic acid, hydrate, is a highly valuable and versatile reagent in modern organic synthesis. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction, along with other transformations, makes it a key building block for the creation of complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in research and development.

References

-

PubChem. 4-Isopropylphenylboronic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Molekula. 4-Isopropoxyphenylboronic acid, hydrate | CAS 1256355-64-2. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

PMC - NIH. Synthesis of biologically active boron-containing compounds. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ResearchGate. Boronic acids used most frequently in the synthesis of bioactive molecules. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

AA Blocks. 1255099-40-1 | N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hcl. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Oreate AI Blog. Hydrate vs. Anhydrous: Understanding the Differences and Implications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

YouTube. What Is The Difference Between Anhydrous And Hydrated Forms Of A Compound? - Chemistry For Everyone. [Link]

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

ResearchGate. Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. [Link]

-

Quora. Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. [Link]

-

ResearchGate. Significance between anhydrous and hydrated compaounds?. [Link]

-

ResearchGate. a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C).... [Link]

-

ResearchGate. IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. [Link]

-

SpectraBase. 4-Phenoxyphenylboronic acid. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Isopropoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 7. aablocks.com [aablocks.com]

- 8. 153624-46-5 CAS MSDS (4-Isopropoxylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. 1256355-64-2 | CAS DataBase [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Isopropoxyphenylboronic Acid, Hydrate

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-isopropoxyphenylboronic acid, hydrate, a versatile reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a mere recitation of steps, delving into the rationale behind the procedural choices to ensure both a successful synthesis and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 4-Isopropoxyphenylboronic Acid

4-Isopropoxyphenylboronic acid is a key building block, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl systems prevalent in pharmaceuticals and advanced materials.[3] The isopropoxy group on the phenyl ring enhances its utility by modifying its electronic properties and solubility.[4] The hydrated form is often the commercially available and stable form of this reagent.

Core Chemical Principles: The Grignard Reaction for Boronic Acid Synthesis

The most direct and widely employed method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] This approach offers a robust and scalable route to the desired product.

The overall transformation can be summarized in two key stages:

-

Formation of the Grignard Reagent: An aryl halide, in this case, 4-isopropoxybromobenzene, reacts with magnesium metal in an anhydrous ethereal solvent to form the corresponding arylmagnesium bromide.

-

Borylation and Hydrolysis: The highly nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronic ester intermediate is then hydrolyzed under acidic conditions to yield the final 4-isopropoxyphenylboronic acid.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 4-isopropoxyphenylboronic acid, hydrate.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for the synthesis of 4-isopropoxyphenylboronic acid, hydrate starting from 4-isopropoxybromobenzene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Isopropoxybromobenzene | C₉H₁₁BrO | 215.09 | 21.51 g | 0.10 | Starting material. |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 | Ensure fresh, dry turnings. |

| Iodine | I₂ | 253.81 | 1 small crystal | - | Grignard initiation. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Solvent for Grignard. |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 22.57 g (28.2 mL) | 0.12 | Borylating agent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~150 mL | - | For hydrolysis and workup. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Saturated brine solution | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For recrystallization. |

| Deionized Water | H₂O | 18.02 | As needed | - | For recrystallization. |

Experimental Procedure

Part 1: Grignard Reagent Formation

-

Glassware Preparation: All glassware (a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

-

Initiation: Place the magnesium turnings (2.67 g) and a small crystal of iodine in the reaction flask. Assemble the apparatus and flush with dry nitrogen.

-

Solvent Addition: Add 30 mL of anhydrous THF to the flask.

-

Addition of Aryl Bromide: Dissolve 4-isopropoxybromobenzene (21.51 g) in 70 mL of anhydrous THF and add this solution to the dropping funnel.

-

Grignard Initiation: Add approximately 10% of the 4-isopropoxybromobenzene solution to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Controlled Addition: Once the reaction has initiated, add the remaining 4-isopropoxybromobenzene solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 1-2 hours.

-

Completion of Grignard Formation: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, greyish-brown color.

Part 2: Borylation and Hydrolysis

-

Cooling: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Borylation: Add a solution of triisopropyl borate (22.57 g) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the cooled Grignard solution, maintaining the internal temperature below -60 °C. The addition should take approximately 1 hour.

-

Warming to Room Temperature: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring overnight.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing 150 mL of 1 M HCl and ice, with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is exothermic.

-

Stirring: Stir the biphasic mixture for 30-60 minutes to ensure complete hydrolysis of the boronic ester.

Part 3: Workup and Purification

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a white to off-white solid.

Part 4: Recrystallization and Hydrate Formation

-

Solvent Selection: The crude 4-isopropoxyphenylboronic acid is purified by recrystallization from a mixed solvent system of hexanes and water to promote the formation of the stable hydrate.

-

Procedure: Dissolve the crude solid in a minimal amount of hot water. If any oiling out occurs, add a small amount of a co-solvent like isopropanol until a clear solution is obtained at an elevated temperature. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[6]

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and air-dry to a constant weight. The resulting product is 4-isopropoxyphenylboronic acid, hydrate.

Visualizing the Reaction Mechanism

Caption: Mechanism of 4-isopropoxyphenylboronic acid, hydrate synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 4-isopropoxyphenylboronic acid, hydrate should be confirmed by a combination of spectroscopic and physical methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The B(OH)₂ protons may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. The carbon atom attached to the boron may be difficult to observe due to quadrupolar relaxation.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values for the hydrated form.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for O-H stretching (from the boronic acid and water of hydration), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and B-O stretching.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

General Precautions: This synthesis should be conducted in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.[7][8]

-

Reagent-Specific Hazards:

-

Diethyl ether and THF: Highly flammable and volatile. Avoid open flames and sparks.

-

Grignard Reagents: Highly reactive and moisture-sensitive. Reacts violently with water.

-

4-Isopropoxyphenylboronic acid: May cause skin, eye, and respiratory irritation.[9]

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate. | Wet glassware/reagents; unreactive magnesium surface. | Ensure all equipment and reagents are scrupulously dry. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |

| Low yield of boronic acid. | Incomplete Grignard formation; premature quenching of the Grignard reagent. | Ensure complete reaction of magnesium. Maintain anhydrous conditions throughout the Grignard formation and borylation steps. |

| Product is an oil or difficult to crystallize. | Impurities present. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. Alternatively, try different recrystallization solvent systems. |

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenylboronic acid. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Studylib. (n.d.). Grignard Reaction: Preparation and Reaction Experiment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

-

Course Hero. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

PubMed. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

-

YouTube. (2015, November 12). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Isopropoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Isopropoxyphenylboronic Acid Hydrate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-isopropoxyphenylboronic acid hydrate, a key building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific reagent, this document synthesizes established principles of boronic acid chemistry with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of 4-isopropoxyphenylboronic acid hydrate in a range of common organic solvents. The guide elucidates the molecular interactions governing solubility, provides a detailed, self-validating experimental protocol for solubility determination, and presents a comparative analysis based on analogous boronic acid derivatives.

Introduction: The Significance of 4-Isopropoxyphenylboronic Acid Hydrate in Modern Chemistry

4-Isopropoxyphenylboronic acid and its hydrate form are versatile intermediates of significant interest in the pharmaceutical and materials science sectors. Their utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] The isopropoxy substituent offers a valuable modulation of the electronic and steric properties of the phenylboronic acid core, influencing reactivity and the physicochemical properties of the resulting products.

In the realm of drug development, boronic acid derivatives have emerged as a privileged class of compounds, with several approved drugs, including the proteasome inhibitor bortezomib.[2][3] The boronic acid moiety can engage in reversible covalent interactions with biological targets, offering unique pharmacological profiles.[3] Phenylboronic acid-containing polymers are also being explored for stimuli-responsive drug delivery systems.[4][5] A thorough understanding of the solubility of building blocks like 4-isopropoxyphenylboronic acid hydrate is, therefore, a critical prerequisite for reaction optimization, purification, formulation development, and high-throughput screening campaigns.

Theoretical Framework: Factors Governing Boronic Acid Solubility

The solubility of arylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. The key factors include:

-

Solvent Polarity: Boronic acids, being polar molecules due to the presence of the B(OH)₂ group, generally exhibit higher solubility in polar organic solvents.[6][7]

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding, such as alcohols and ethers, can effectively solvate the boronic acid, enhancing solubility.

-

Van der Waals Forces: The aromatic ring and the isopropoxy group contribute to van der Waals interactions, which can be significant, particularly with nonpolar and aromatic solvents.

-

Dehydration and Boroxine Formation: A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its boroxine will have different solubilities.[8]

The isopropoxy group in 4-isopropoxyphenylboronic acid is expected to increase its lipophilicity compared to the parent phenylboronic acid, potentially enhancing its solubility in less polar organic solvents. Studies on isobutoxyphenylboronic acids have shown that the introduction of an alkoxy group generally increases solubility in many organic solvents.[9]

Predicted Solubility Profile of 4-Isopropoxyphenylboronic Acid Hydrate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Ethers are effective hydrogen bond acceptors, capable of solvating the boronic acid hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers.[1][8][10][11] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are excellent hydrogen bond donors and acceptors. However, the nonpolar isopropoxy group may slightly reduce solubility in highly polar short-chain alcohols compared to ethers. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | Ketones are polar aprotic solvents with good hydrogen bond accepting capabilities. Phenylboronic acid shows good solubility in acetone.[8][10][11] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Esters are moderately polar and can act as hydrogen bond acceptors. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar. While phenylboronic acid has moderate solubility in chloroform,[8][10][11] the isopropoxy group may enhance this. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvent can engage in π-π stacking with the phenyl ring of the boronic acid, but the overall polarity is low. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | These are nonpolar solvents with limited ability to solvate the polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbons.[8][10][11] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents with excellent solvating power for a wide range of compounds. |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a dynamic (synthetic) method is recommended. This method involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a single phase upon controlled heating.[8][9]

Materials and Equipment

-

4-Isopropoxyphenylboronic acid hydrate (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (±0.1 mg)

-

Heating block or oil bath with precise temperature control and stirring

-

Digital thermometer or thermocouple

-

Sealed glass vials or tubes

-

Magnetic stir bars

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of 4-isopropoxyphenylboronic acid hydrate into a sealable glass vial.

-

Add a precise volume or mass of the chosen organic solvent to the vial. The composition of the mixture should be accurately known.

-

Add a small magnetic stir bar.

-

-

Equilibration and Observation:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in the heating block/oil bath and begin stirring.

-

Slowly heat the sample at a controlled rate (e.g., 0.5-1 °C/minute).

-

Carefully observe the sample for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is the saturation temperature for that specific composition.

-

-

Data Collection:

-

Record the saturation temperature for the known composition.

-

Repeat the measurement for a range of compositions to construct a solubility curve (solubility vs. temperature).

-

-

Self-Validation and Controls:

-

To ensure accuracy, perform multiple measurements for each composition.

-

After dissolution, slowly cool the solution to observe recrystallization, which should occur at a slightly lower temperature (supersaturation).

-

Run a blank with only the solvent to ensure no impurities precipitate upon heating.

-

Data Analysis and Presentation

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction. The data should be presented in a tabular format and graphically as a solubility curve.

Visualizing the Dissolution Process

The dissolution of 4-isopropoxyphenylboronic acid hydrate in a polar aprotic solvent like THF is governed by specific intermolecular interactions. The following diagram illustrates this process.

Caption: Intermolecular forces in the dissolution of 4-isopropoxyphenylboronic acid.

Conclusion and Future Perspectives

While a definitive quantitative solubility profile of 4-isopropoxyphenylboronic acid hydrate requires experimental determination, this guide provides a comprehensive theoretical and practical framework for researchers. The predicted solubility trends, based on the behavior of analogous compounds, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for generating precise solubility data.

Future work should focus on the systematic experimental determination of the solubility of 4-isopropoxyphenylboronic acid hydrate in a broad range of pharmaceutically relevant solvents and the investigation of the impact of temperature and the presence of co-solvents on its solubility. Such data will be invaluable for the continued application of this important building block in the advancement of chemical and pharmaceutical sciences.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Stetson, C. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem.

- Alfa Chemistry. (n.d.). CAS 16152-51-5 4-Isopropylphenylboronic acid.

- iChemical. (n.d.). 4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5.

- chem960.com. (n.d.). CAS No.16152-51-5 | (4-Isopropylphenyl)boronic Acid.

- ChemicalBook. (2025, July 4). 4-Isopropoxylphenylboronic acid.

- Wikipedia. (n.d.). Phenylboronic acid.

- Oliveira, B. L., et al. (2019).

- Manju, S., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3634-3657.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

- The Scripps Research Institute. (2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.

- Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2133-2154.

- Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 26(s1), 331-340.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 4-Isopropoxyphenylboronic Acid Hydrate

Introduction

4-Isopropoxyphenylboronic acid hydrate is a versatile reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The presence of the isopropoxy group, an electron-donating substituent, on the phenyl ring influences its reactivity and, critically, its stability. This guide provides a comprehensive technical overview of the stability profile of 4-isopropoxyphenylboronic acid hydrate, offering field-proven insights into its optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar arylboronic acids.

Physicochemical Properties of 4-Isopropoxyphenylboronic Acid

A foundational understanding of the physicochemical properties of 4-isopropoxyphenylboronic acid is essential for its appropriate use and storage. While the compound exists as a hydrate, many reported properties pertain to the anhydrous acid.

| Property | Value | Source |

| CAS Number | 153624-46-5 (for the acid) | [1] |

| Molecular Formula | C₉H₁₃BO₃ (for the acid) | [1] |

| Molecular Weight | 180.01 g/mol (for the acid) | [1] |

| Appearance | White to off-white or light tan powder | [2] |

| Melting Point | 150-154°C (predicted) | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 8.78 ± 0.17 (predicted) | [2] |

The isopropoxy group at the para position is an electron-donating group (EDG). This electronic characteristic increases the electron density on the aromatic ring and at the boron center. Consequently, compared to phenylboronic acid (pKa ≈ 8.8), the pKa of 4-isopropoxyphenylboronic acid is predicted to be slightly higher, rendering it a weaker Lewis acid.[4][5] This has direct implications for its stability, particularly its susceptibility to oxidation.

Core Stability Considerations and Degradation Pathways

The stability of arylboronic acids is a critical parameter that dictates their shelf-life and performance in chemical reactions. Several degradation pathways can compromise the integrity of 4-isopropoxyphenylboronic acid hydrate.

Oxidative Degradation

Oxidative degradation is a primary concern for many boronic acids. The mechanism involves the reaction of the boronic acid with an oxidizing agent, often atmospheric oxygen or peroxides, leading to the formation of the corresponding phenol (4-isopropoxyphenol) and boric acid.[4][6] The electron-donating isopropoxy group can make the C-B bond more susceptible to oxidation compared to boronic acids with electron-withdrawing substituents.

The putative mechanism for oxidative deboronation is initiated by the attack of a nucleophilic oxidizing species on the empty p-orbital of the boron atom.[4][6]

Caption: Oxidative degradation of 4-isopropoxyphenylboronic acid.

Dehydration and Boroxine Formation

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[7] This is a reversible equilibrium process that is favored by the removal of water, for instance, by heating or storage in a desiccated environment. While boroxines can be competent reagents in some cross-coupling reactions, their formation alters the stoichiometry and may lead to inconsistent reactivity. The presence of the hydrate form of 4-isopropoxyphenylboronic acid suggests that the equilibrium initially lies towards the monomeric acid.

Caption: Reversible formation of boroxine from 4-isopropoxyphenylboronic acid.

Protodeboronation

Protodeboronation is a degradation pathway where the C-B bond is cleaved by a proton source, resulting in the formation of the corresponding arene (isopropoxybenzene). This process can be catalyzed by acids, bases, or certain transition metals. While generally less of a concern for electron-rich arylboronic acids under neutral conditions, it can become significant under harsh pH or elevated temperatures.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of 4-isopropoxyphenylboronic acid hydrate, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | Reduces the rate of all degradation pathways, particularly thermal decomposition and boroxine formation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[6] |

| Light | Store in a dark, light-resistant container | Protects the compound from photolytic degradation pathways. |

| Moisture | Keep container tightly sealed. Store in a dry environment. | Although it is a hydrate, excess moisture can facilitate hydrolytic degradation pathways. The "hydrate" indicates a specific stoichiometry of water, and excess water can be detrimental. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can accelerate the degradation of the boronic acid.[6] |

Handling Workflow

For optimal results in sensitive applications, a stringent handling protocol should be followed:

Caption: Recommended workflow for handling 4-isopropoxyphenylboronic acid hydrate.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of a given batch of 4-isopropoxyphenylboronic acid hydrate, a forced degradation study can be performed. This involves subjecting the compound to accelerated stress conditions and monitoring its purity over time.

Objective:

To evaluate the stability of 4-isopropoxyphenylboronic acid hydrate under thermal and oxidative stress.

Materials:

-

4-Isopropoxyphenylboronic acid hydrate

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

Hydrogen peroxide (30%)

-

HPLC system with a UV detector (e.g., monitoring at 254 nm)

-

C18 reverse-phase HPLC column

-

Analytical balance

-

Oven

-

Vials

Procedure:

1. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 4-isopropoxyphenylboronic acid hydrate and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

2. Thermal Stress Study:

-

Transfer 1 mL of the stock solution into several vials.

-

Place the vials in an oven set to a specific temperature (e.g., 60°C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial, allow it to cool to room temperature, and dilute appropriately for HPLC analysis.

3. Oxidative Stress Study:

-